3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride
Overview
Description
3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride is a chemical compound belonging to the benzoxazole class. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride typically involves the reaction of 5-chloro-1,3-benzoxazole with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: It reacts with water to produce 3-(5-Chloro-1,3-benzoxazol-2-YL)benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine and triethylamine for substitution reactions, and water or aqueous solutions for hydrolysis. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include 3-(5-Chloro-1,3-benzoxazol-2-YL)benzoic acid and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the synthesis of essential biomolecules in these organisms .
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-1,3-benzoxazol-2-YL)phenylamine: This compound has a similar structure but with an amine group instead of a benzoyl chloride group.
5-Chloro-1,3-benzoxazol-2(3H)-one: This compound contains a benzoxazole ring with a chlorine atom and is known for its antibacterial and antifungal properties.
Uniqueness
3-(5-Chloro-1,3-benzoxazol-2-YL)benzoyl chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-10-4-5-12-11(7-10)17-14(19-12)9-3-1-2-8(6-9)13(16)18/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOYEQTZWHZGES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C2=NC3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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